molecular formula C8H15ClFNO4 B2554726 Diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride CAS No. 2416234-76-7

Diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride

Cat. No. B2554726
CAS RN: 2416234-76-7
M. Wt: 243.66
InChI Key: QWIXWZMOERXPJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure of “Diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride” is not available in the current literature.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented . More research is needed to fully understand the chemical reactions associated with this compound.


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, refractive index, and solubility are essential for understanding the behavior of a compound . Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current literature.

Scientific Research Applications

Fluoroalkyl Amino Reagents in Organic Synthesis

Fluoroalkyl amino reagents derived from diethylamine, including diethyl 2-(aminomethyl)-2-fluoropropanedioate hydrochloride, serve as valuable tools in organic synthesis. Their activation by Lewis acids enables their use as mono- or dielectrophiles for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This functionality is instrumental in the synthesis of aromatic compounds, fluorinated pyrazoles, and bis-fluorinated pyrazoles, which are crucial building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).

Fluorination of Hydroxy Compounds

The compound has been explored as a fluorinating agent, notably in the transformation of hydroxy compounds carrying various functional groups such as carbonyl, ester, and amino groups. This research highlights its utility in the selective replacement of hydroxyl groups by fluorine atoms, a critical step in synthesizing complex organic molecules with potential applications in drug development and material science (Bergmann & Cohen, 1970).

Corrosion Inhibition Studies

In the field of materials science, derivatives of diethyl 2-(aminomethyl)-2-fluoropropanedioate hydrochloride have been examined as corrosion inhibitors for mild steel in hydrochloric acid, a context relevant for industrial pickling processes. These studies reveal that such compounds act as mixed-type inhibitors, offering insights into their adsorption mechanisms and providing a foundation for developing more efficient corrosion prevention strategies (Gupta et al., 2017).

Role in Alzheimer’s Disease Research

The compound's derivatives have been used in Alzheimer’s disease research, specifically in the development of imaging agents for detecting neurofibrillary tangles and beta-amyloid plaques in living patients. This application demonstrates the compound’s potential in contributing to non-invasive diagnostic techniques, facilitating the early detection and monitoring of Alzheimer’s disease progression (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

diethyl 2-(aminomethyl)-2-fluoropropanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4.ClH/c1-3-13-6(11)8(9,5-10)7(12)14-4-2;/h3-5,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSALJAYYYJSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(C(=O)OCC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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